N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide
Description
N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide is a sulfonamide-based compound featuring a central 1,4-phenylene core substituted with a 1,3-benzothiazole-2-thiol group. The molecule is structurally characterized by two benzenesulfonamide groups attached to the phenylene ring via sulfonamide bridges. The benzothiazole moiety introduces a heterocyclic sulfur-nitrogen system, which is known to enhance electronic properties and intermolecular interactions .
- Conformation: The sulfonamide bridge adopts a gauche conformation, with dihedral angles between aromatic rings ranging from 46.78° to 73.64°, depending on substituents .
- Synthesis: Similar derivatives are synthesized via nucleophilic substitution or condensation reactions, often using N,N-dimethylformamide (DMF) as a solvent and hydrogenation agents .
Properties
CAS No. |
600173-14-6 |
|---|---|
Molecular Formula |
C25H19N3O4S4 |
Molecular Weight |
553.7 g/mol |
IUPAC Name |
N-[4-(benzenesulfonamido)-3-(1,3-benzothiazol-2-ylsulfanyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C25H19N3O4S4/c29-35(30,19-9-3-1-4-10-19)27-18-15-16-22(28-36(31,32)20-11-5-2-6-12-20)24(17-18)34-25-26-21-13-7-8-14-23(21)33-25/h1-17,27-28H |
InChI Key |
UGTPJWQRKWKNPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)SC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 1,3-benzothiazole-2-thiol, which is then reacted with 1,4-dibromobenzene under specific conditions to form the intermediate compound. This intermediate is subsequently treated with benzenesulfonamide in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N,N’-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole moiety is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related N,N'-(1,4-phenylene)dibenzenesulfonamide derivatives, focusing on substituent effects, electronic properties, and applications.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Electrochemical Activity The 2-nitro substituent in OX1006 enhances electron-deficient character, enabling efficient redox-mediated detection of methamphetamine (MAMP) via 1,4-addition reactions. Its pKa values (6.05 and 8.00) ensure full deprotonation at pH 10.8, critical for sensor performance . In contrast, the 1,3-benzothiazole-2-thiol group in the target compound introduces a fused heterocyclic system.
Crystallographic and Conformational Differences The 3-methylbut-2-enyl-substituted derivative exhibits a gauche conformation (torsion angle: 73.64°) and forms 2D networks via C–H···O interactions but lacks π-π stacking .
Applications in Sensors vs. Inhibitors
- OX1006 is optimized for disposable electrochemical sensors, with a differential pulse voltammetry (DPV) response time of <60 seconds in undiluted saliva .
- Benzothiazole-containing analogs (e.g., compound Cpd D in ) are explored as low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibitors, leveraging sulfur-mediated binding interactions .
Table 2: Electrochemical Performance Metrics
| Compound | Detection Target | Sensitivity (µA/µM) | Linear Range (µM) | pH Optimum | Reference |
|---|---|---|---|---|---|
| OX1006 | Methamphetamine | 0.32 | 5–100 | 10.8 | |
| Parent (Unsubstituted) | Amphetamine | 0.18 | 10–200 | 7.0–9.0 |
Biological Activity
N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antitumor and antimicrobial activities, as well as its mechanisms of action.
Chemical Structure
The compound features a benzothiazole moiety linked to a dibenzenesulfonamide structure. Its chemical formula is C19H16N2O2S3, and it is characterized by the following structural components:
- Benzothiazole ring : Often associated with antimicrobial and anticancer properties.
- Dibenzenesulfonamide : Known for its ability to interact with various biological targets.
Antitumor Activity
Recent studies have demonstrated that compounds containing benzothiazole derivatives exhibit considerable antitumor activity. For instance, a study evaluated several benzothiazole derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture assays. The results indicated that:
- IC50 values for the compound were significantly lower in 2D assays compared to 3D assays, suggesting higher efficacy in simpler cellular environments.
- The compound showed an IC50 of approximately 6.26 μM against HCC827 cells and 6.48 μM against NCI-H358 cells in 2D cultures, while the values increased in 3D cultures (20.46 μM and 16.00 μM respectively) .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (μM) - 2D | IC50 (μM) - 3D |
|---|---|---|
| A549 | Not reported | Not reported |
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. In vitro assays against common bacterial strains such as Escherichia coli and Staphylococcus aureus revealed promising results:
- Compounds derived from benzothiazole exhibited stronger antibacterial properties compared to their benzimidazole counterparts.
- The minimum inhibitory concentrations (MIC) were determined using broth microdilution methods according to CLSI guidelines.
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | Not reported |
| Staphylococcus aureus | Not reported |
The mechanisms by which this compound exerts its biological effects include:
- DNA Binding : Studies indicate that similar compounds bind preferentially to the minor groove of DNA, disrupting replication and transcription processes.
- Cell Cycle Arrest : The compound may induce apoptosis in cancer cells by triggering cell cycle arrest at specific checkpoints.
- Antimicrobial Mechanism : The interaction with bacterial cell membranes could lead to increased permeability and ultimately cell death.
Case Studies
In a recent case study involving a series of synthesized benzothiazole derivatives (including the target compound), researchers noted that modifications to the benzothiazole ring significantly influenced both antitumor and antimicrobial activities. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced potency against tumor cells while maintaining low toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
